molecular formula C6H13NO4 B15195069 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- CAS No. 117821-07-5

3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)-

Cat. No.: B15195069
CAS No.: 117821-07-5
M. Wt: 163.17 g/mol
InChI Key: LXBIFEVIBLOUGU-BXKVDMCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- is a chemical compound with the molecular formula C6H13NO4 and a molecular weight of 163.2 g/mol . It is a piperidine derivative characterized by the presence of three hydroxyl groups and one hydroxymethyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biochemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- typically involves the reduction of corresponding piperidine derivatives. One common method involves the catalytic hydrogenation of a precursor compound under controlled conditions to yield the desired product . The reaction conditions often include the use of a palladium or platinum catalyst, hydrogen gas, and an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using high-pressure reactors. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidone derivatives, while reduction can produce more saturated piperidine compounds .

Scientific Research Applications

3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: It serves as a building block for the development of drugs targeting various diseases.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and hydroxymethyl group allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Piperidinetriol, 2-(hydroxymethyl)-, (2S,3S,4S,5S)- is unique due to the presence of multiple hydroxyl groups and a hydroxymethyl group, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

117821-07-5

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2S,3S,4S,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4-,5-,6-/m0/s1

InChI Key

LXBIFEVIBLOUGU-BXKVDMCESA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](N1)CO)O)O)O

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.